2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a benzyloxy group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. The final step involves the condensation of this intermediate with 4-(benzyloxy)benzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in microbial or cancer cell proliferation.
DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: May induce oxidative stress in target cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the benzyloxy group and the (Z)-methylidene linkage.
4-(Benzyloxy)benzaldehyde: Contains the benzyloxy group but lacks the benzothiazole and hydrazide moieties.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzothiazole ring, benzyloxy group, and acetohydrazide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H19N3O2S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-8-4-5-9-21(20)30-23)26-24-14-17-10-12-19(13-11-17)28-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b24-14- |
InChI Key |
GWYRIHZTNCULJF-OYKKKHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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